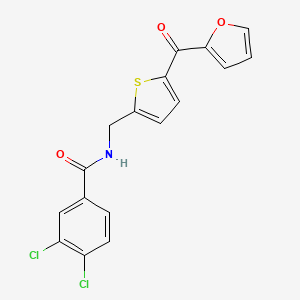

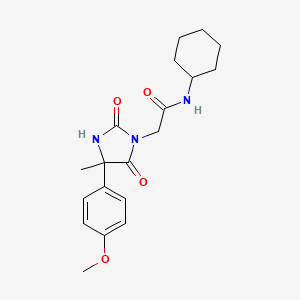

![molecular formula C22H23ClN4O4S B2897012 (E)-N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(4-nitrophenyl)acrylamide hydrochloride CAS No. 1217234-52-0](/img/structure/B2897012.png)

(E)-N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(4-nitrophenyl)acrylamide hydrochloride

カタログ番号 B2897012

CAS番号:

1217234-52-0

分子量: 474.96

InChIキー: ZIXPMGYSLWWOPB-HCUGZAAXSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzo[d]thiazol-2-yl compounds are often used in the development of fluorescent probes . For example, a novel and effective fluorescent probe, 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC), was developed for selectively sensing Cys over other analytes .

Synthesis Analysis

The synthesis of benzo[d]thiazol-2-yl compounds often involves palladium-catalyzed Heck coupling reactions . For instance, a polymer containing a benzothiazole moiety, PBTPV-OSi, was synthesized via this method .Molecular Structure Analysis

The molecular structure of benzo[d]thiazol-2-yl compounds is often designed strategically for specific purposes. For example, arylbenzothiazolylether diazonium salts were designed as dual-function reagents in a study .Chemical Reactions Analysis

Benzo[d]thiazol-2-yl compounds can participate in various chemical reactions. For instance, a radical-mediated intermolecular carboarylation of alkenes by cleaving inert C–O bonds was reported .Physical And Chemical Properties Analysis

Benzo[d]thiazol-2-yl compounds often exhibit unique photometric properties. For example, PBTPV-OSi, a conjugated polymer containing a benzothiazole moiety, exhibits good solubility in organic solvents .科学的研究の応用

Synthesis and Properties

- Acrylamide derivatives, including compounds structurally related to the chemical , have been synthesized and studied for their biomimetic properties. For instance, water-soluble biomimetic copolyacrylamides were synthesized through radical copolymerizations of cyclic monomers, followed by chemical modifications. These compounds exhibited enhanced hydrolysis rates in esterolytic tests, suggesting potential applications in biologically relevant reactions (Roizard, Brembilla, & Lochon, 1989).

Biological Activity

- Related benzimidazole derivatives, including those with morpholine skeletons, have been synthesized and evaluated for their glucosidase inhibitory potential and antioxidant activities. These compounds demonstrated significant inhibitory effects compared to standard treatments and also exhibited high scavenging activity in various in vitro antioxidant assays (Özil, Parlak, & Baltaş, 2018).

Potential in Cancer Treatment

- Quinazoline derivatives, structurally similar to the chemical , have shown cytotoxic effects on human cancer cell lines. A study found that a new synthetically prepared quinazoline derivative was particularly effective in cytotoxic screening, indicating the potential for these types of compounds in developing anticancer drugs (Ovádeková, Jantová, Theiszová, & Labuda, 2005).

Antimicrobial and Anticancer Evaluation

- Thiazolidinone derivatives, which bear structural similarities to the chemical, have been synthesized and evaluated for antimicrobial and anticancer potentials. Certain derivatives were found to exhibit significant antimicrobial activity, and QSAR studies highlighted the importance of topological and electronic parameters in describing their antimicrobial activity (Deep, Kumar, Narasimhan, Lim, Ramasamy, Mishra, & Mani, 2016).

作用機序

特性

IUPAC Name |

(E)-N-(1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-(4-nitrophenyl)prop-2-enamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O4S.ClH/c27-21(10-7-17-5-8-18(9-6-17)26(28)29)25(12-11-24-13-15-30-16-14-24)22-23-19-3-1-2-4-20(19)31-22;/h1-10H,11-16H2;1H/b10-7+; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXPMGYSLWWOPB-HCUGZAAXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN(C2=NC3=CC=CC=C3S2)C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1CCN(C2=NC3=CC=CC=C3S2)C(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![Methyl (1R,5S,6S,7S)-7-aminobicyclo[3.2.0]heptane-6-carboxylate;hydrochloride](/img/structure/B2896929.png)

![1,1-Dimethyl-3-[(1-methylpyrrolidin-2-yl)methyl]urea](/img/structure/B2896933.png)

![N-{2-[(Dimethylamino)methyl]-benzyl}cyclopropanamine dihydrochloride](/img/no-structure.png)

![7-[(2-Methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid](/img/structure/B2896942.png)

![N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methoxybenzamide](/img/structure/B2896947.png)

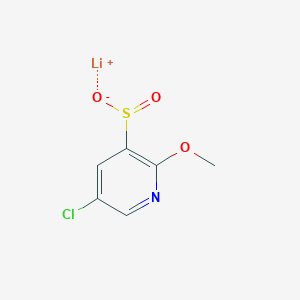

![5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methoxybenzenesulfonamide](/img/structure/B2896948.png)

![(3,5-dimethyl-1H-pyrazol-1-yl)(3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophen-2-yl)methanone](/img/structure/B2896950.png)